molecular formula C14H20N2S B181887 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine CAS No. 201992-89-4

4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine

Cat. No. B181887
M. Wt: 248.39 g/mol
InChI Key: KEPZEVZDHSROMF-UHFFFAOYSA-N
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Description

4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine is a chemical compound with the molecular formula C14H20N2S and a molecular weight of 248.39 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine consists of an adamantane core, which is a three-dimensional, cage-like structure composed of four fused cyclohexane rings in chair conformations. Attached to this core is a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. The thiazole ring is substituted at the 2-position with an amine group and at the 5-position with a methyl group .


Physical And Chemical Properties Analysis

4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine is a solid substance . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.

Scientific Research Applications

1. Chemistry of Unsaturated Adamantane Derivatives

  • Application : This research discusses various issues related to the synthesis of unsaturated adamantane derivatives, the development of novel methods for their preparation, and the polymerization reactions .
  • Methods : The methods for synthesis of unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds .
  • Results : The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

2. Crystal Structure of Adamantane Derivatives

  • Application : The study focuses on the crystal structure of 3-(adamantan-1-yl)-4-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazole .
  • Methods : The crystal structure was determined using X-ray diffraction .
  • Results : The crystal structure of the compound was successfully determined .

3. Antimicrobial and Anti-Proliferative Activities

  • Application : Adamantane-based derivatives are used as efficient therapies for the treatment of various pathological disorders .
  • Methods : The incorporation of an adamantyl moiety into the structure of bioactive compounds positively modulates the biological activity .
  • Results : The high lipophilicity of adamantane enhances the biological activity of the compounds .

Safety And Hazards

A Material Safety Data Sheet (MSDS) for 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine is available for viewing and download . This document would provide detailed information on the compound’s hazards, safe handling procedures, and emergency response measures.

Future Directions

The future directions for research on 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine are not specified in the search results. Given its use in proteomics research, it may be of interest in studies of protein structure and function .

properties

IUPAC Name

4-(1-adamantyl)-5-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2S/c1-8-12(16-13(15)17-8)14-5-9-2-10(6-14)4-11(3-9)7-14/h9-11H,2-7H2,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPZEVZDHSROMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80385468
Record name 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24784540
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine

CAS RN

201992-89-4
Record name 4-Adamantan-1-yl-5-methyl-thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80385468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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